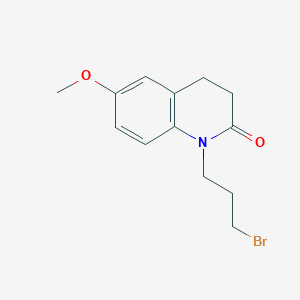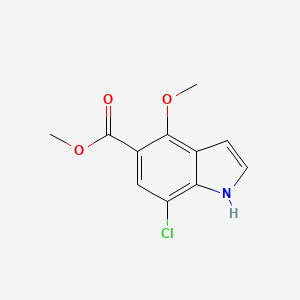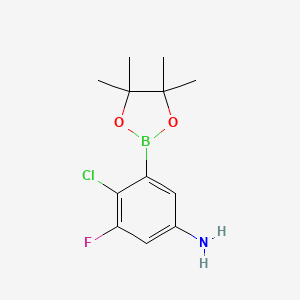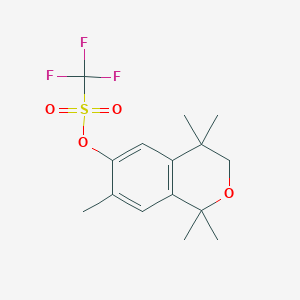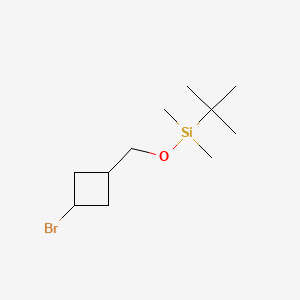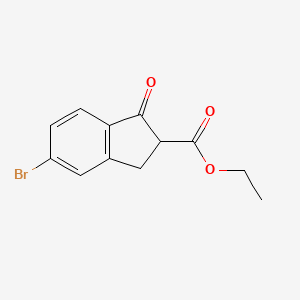
Methyl 2-acetyl-4-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetyl-4-bromobenzoate: is an organic compound with the molecular formula C10H9BrO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetyl and bromine groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl 2-acetyl-4-bromobenzoate typically involves the esterification of 4-bromo-2-methylbenzoic acid. The process can be summarized as follows:
Esterification Reaction: 4-bromo-2-methylbenzoic acid is dissolved in methanol, and sulfuric acid is used as a catalyst to facilitate the esterification reaction, forming methyl 4-bromo-2-methylbenzoate.
Alpha-Halogenated Ketone Synthesis: The intermediate compound is then subjected to an alpha-halogenated ketone synthesis reaction using a halogenated reagent to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of solid acid catalysts, such as zirconium and titanium-based catalysts, has been explored to improve the efficiency and environmental sustainability of the process .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-acetyl-4-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzoates with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and reduced derivatives of the acetyl group.
Scientific Research Applications
Methyl 2-acetyl-4-bromobenzoate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its reactivity and functional groups.
Agrochemicals: It is employed in the synthesis of agrochemical products, including pesticides and herbicides.
Material Science: It is used in the preparation of photoactive materials and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-4-bromobenzoate involves its reactivity with various molecular targets:
Electrophilic Aromatic Substitution: The bromine atom on the benzene ring makes the compound susceptible to electrophilic aromatic substitution reactions, where electrophiles can replace the bromine atom.
Nucleophilic Addition: The carbonyl group in the acetyl moiety can undergo nucleophilic addition reactions, forming various derivatives.
Comparison with Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the acetyl group, making it less reactive in certain reactions.
Methyl 4-bromobenzoate: Similar in structure but with the bromine atom in a different position, affecting its reactivity and applications.
Uniqueness: Methyl 2-acetyl-4-bromobenzoate is unique due to the presence of both acetyl and bromine groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 2-acetyl-4-bromobenzoate |
InChI |
InChI=1S/C10H9BrO3/c1-6(12)9-5-7(11)3-4-8(9)10(13)14-2/h3-5H,1-2H3 |
InChI Key |
ZTTCOKFUQWFLAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


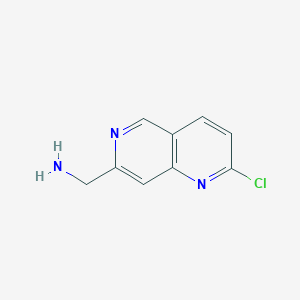
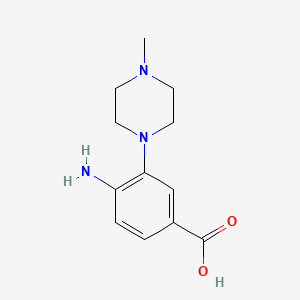
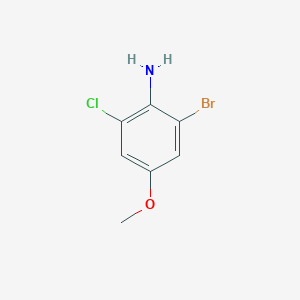

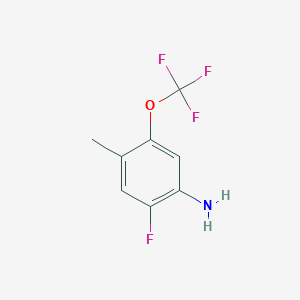
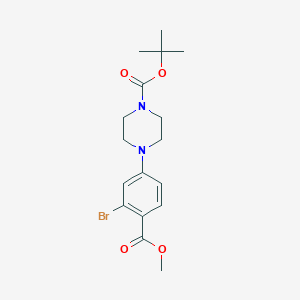
![6-Bromobenzo[b]thiophene-3-sulfonyl chloride](/img/structure/B13921995.png)
![[(4-Chlorophenoxy)phenyl]methyl-cyanocarbonimidodithioate](/img/structure/B13921996.png)
